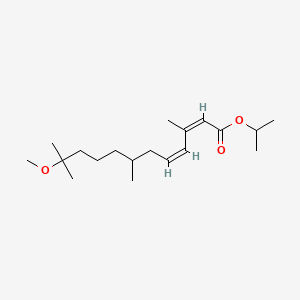

(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate

描述

(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate is a synthetic terpenoid insect growth regulator (IGR) that mimics the action of insect juvenile hormone (JH). It belongs to the class of JH analogs, which disrupt insect metamorphosis by preventing larvae from developing into reproductive adults. The compound is characterized by:

- Stereochemistry: The (7S) configuration at the 7th carbon and (2Z,4Z) double-bond geometry distinguish it from other methoprene variants .

- Chemical structure: The isopropyl ester group at position 1, a methoxy group at position 11, and methyl groups at positions 3, 7, and 11 contribute to its specificity and stability .

- Applications: Primarily used in mosquito larvicides, stored-product pest control, and flea management due to its low mammalian toxicity (oral LD50 >5,000 mg/kg in rats) and environmental safety .

属性

CAS 编号 |

208035-62-5 |

|---|---|

分子式 |

C19H34O3 |

分子量 |

310.5 g/mol |

IUPAC 名称 |

propan-2-yl (2Z,4Z)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8-,17-14- |

InChI 键 |

NFGXHKASABOEEW-RNTZQGMKSA-N |

手性 SMILES |

CC(C)OC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)(C)OC |

规范 SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |

产品来源 |

United States |

准备方法

Synthesis of the Dodecadienoic Acid Backbone

- Starting Materials: The synthesis typically begins with linear or branched aliphatic precursors containing methyl substituents at positions 3, 7, and 11.

- Formation of Conjugated Dienes: The (2Z,4Z) diene system is introduced via selective partial hydrogenation or Wittig-type olefination reactions using stabilized ylides or phosphonium salts to ensure Z-configuration at both double bonds.

- Stereocontrol at C7: The stereogenic center at carbon 7 is established through asymmetric synthesis methods such as chiral auxiliary-mediated alkylation or enzymatic resolution of racemic intermediates.

Introduction of the 11-Methoxy Group

- Regioselective Methoxylation: The methoxy substituent at position 11 is introduced by selective methylation of a hydroxy precursor. This is commonly achieved by:

- Conversion of the 11-hydroxy intermediate to a suitable leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with methoxide ion.

- Direct methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Protection/Deprotection Strategies: To avoid side reactions, protecting groups may be employed on other functional groups during methoxylation.

Esterification to Form the Isopropyl Ester

- Esterification Reaction: The final step involves esterification of the carboxylic acid with isopropyl alcohol.

- Catalysts and Conditions: Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux or use of coupling agents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) can be employed to promote ester formation.

- Purification: The product is purified by chromatographic techniques to isolate the pure isopropyl ester with the desired stereochemistry and double bond configuration.

Detailed Research Findings and Data

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Formation of conjugated dienes | Wittig olefination or partial hydrogenation | Stabilized ylides, phosphonium salts, selective hydrogenation catalysts | Z,Z-configuration of double bonds achieved with high selectivity |

| Stereoselective alkylation | Chiral auxiliary or enzymatic resolution | Chiral auxiliaries, enzymes | Stereogenic center at C7 established with S-configuration |

| Methoxylation at C11 | Nucleophilic substitution or methylation | Methyl iodide, methoxide ion, tosylate intermediates | Regioselective introduction of methoxy group |

| Esterification | Acid-catalyzed or coupling agent-mediated | Isopropyl alcohol, acid catalyst or DCC/DMAP | Formation of isopropyl ester with high purity |

Notes on Reaction Optimization

- The Z-configuration of the double bonds is sensitive to reaction conditions; mild temperatures and controlled reagent addition are critical.

- Enzymatic methods for stereocenter formation provide higher enantiomeric excess compared to purely chemical methods.

- Protecting groups are essential during methoxylation to prevent side reactions on other functional groups.

- Purification by preparative HPLC or column chromatography ensures removal of isomers and by-products.

化学反应分析

Types of Reactions

(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Scientific Research Applications

1. Insect Growth Regulation

S-methoprene is predominantly used in pest control as an insect growth regulator. It inhibits the metamorphosis of immature insects into adults by disrupting their hormonal balance. This property makes it effective against various dipteran pests such as mosquitoes and flies.

- Case Study: Mosquito Control

2. Agricultural Pest Management

In agriculture, S-methoprene is employed to manage pests that affect crops and livestock. Its application helps in reducing the reliance on conventional pesticides.

- Case Study: Stored Product Protection

Environmental Impact

S-methoprene is classified as a biochemical pesticide due to its low toxicity to non-target organisms and its effectiveness in controlling pest populations without causing significant environmental harm.

- Environmental Assessment : Evaluations conducted by Health Canada indicate that S-methoprene poses minimal risk to aquatic environments when used according to label directions. Its metabolites are also assessed for safety in drinking water applications .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Public Health | Mosquito control in urban areas |

| Agriculture | Pest management in stored tobacco and mushrooms |

| Veterinary Medicine | Flea and tick control on pets |

Regulatory Status

S-methoprene has been registered with various regulatory bodies around the world due to its efficacy and safety profile. The U.S. Environmental Protection Agency (EPA) first registered it as a biological pesticide in 1975, recognizing its potential for sustainable pest management .

作用机制

The mechanism of action of (2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally related to several JH analogs, differing in stereochemistry, ester groups, and methoxy positioning. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of JH Analogs

*ID50 values from Ethyl 10-methoxy-3,7,11-trimethyldodeca-2,4-dienoate study .

Key Differences

Racemic (7RS) methoprene mixtures show broader pest targets (e.g., Pharaoh ants) but lower specificity .

Ester Group Modifications: Isopropyl esters (e.g., Altosid®, Precor®) exhibit longer residual activity due to higher hydrophobicity (log P ~6.5) compared to ethyl esters (log P ~5.2), enhancing field persistence . Ethyl esters (e.g., Ethyl 10-methoxy analog) degrade faster in aquatic environments, reducing non-target effects .

Methoxy Positioning :

- The 11-methoxy group in methoprene analogs is critical for JH mimicry. Shifting the methoxy to position 10 (as in Ethyl 10-methoxy) reduces potency by 90%, highlighting the importance of substituent placement .

Species Specificity :

- (2Z,4Z,7S)-Methoprene demonstrates superior activity against Aedes mosquitoes (ID50 0.024 ppm) compared to racemic mixtures, likely due to enhanced receptor compatibility .

- Hydroprene , lacking the methoxy group, is less effective against Diptera but shows efficacy against cockroaches and beetles .

Environmental and Toxicological Profiles

- Degradation : The (2Z,4Z,7S) isomer undergoes faster microbial degradation in soil compared to (E,E)-isomers, minimizing ecological accumulation .

- Toxicity: All methoprene analogs exhibit low vertebrate toxicity (LD50 >5,000 mg/kg), but stereochemical variations influence non-target arthropod effects. For example, (7S)-Methoprene shows reduced toxicity to aquatic crustaceans compared to racemic forms .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Parabolic dependencies on steric factors suggest that minor structural changes (e.g., Z→E isomerization) significantly alter neuroexcitatory activity in insects .

- Commercial Viability : The (2Z,4Z,7S) isomer’s balance of potency and environmental safety makes it suitable for integrated pest management (IPM) in sensitive ecosystems .

生物活性

(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate, commonly known as S-methoprene, is an insect growth regulator (IGR) widely used in pest control. This compound mimics the action of juvenile hormones in insects, disrupting their growth and development processes. This article explores its biological activity, mechanisms of action, and various applications based on recent research findings.

- IUPAC Name : Isopropyl (E,E)-(S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate

- CAS Number : 65733-16-6

- Molecular Formula : C19H34O3

- Molecular Weight : 310.48 g/mol

S-methoprene operates by mimicking juvenile hormones in insects. It binds to juvenile hormone receptors, leading to the inhibition of metamorphosis in larvae and preventing the emergence of adult insects. This mechanism effectively reduces pest populations by interfering with their reproductive cycles and growth stages.

Insecticidal Properties

- Target Insects : S-methoprene is effective against a variety of insect pests including mosquitoes, fleas, and ticks.

- Mode of Action :

- Disruption of normal growth patterns.

- Prevention of pupation and adult emergence.

- Induction of abnormal development in treated insects.

Case Studies

- Mosquito Control : A study demonstrated that S-methoprene effectively reduced mosquito populations in standing water by inhibiting larval development. The application resulted in a significant decrease in adult emergence rates over a 30-day period .

- Flea Control on Pets : Research indicated that topical applications of S-methoprene on dogs and cats significantly lowered flea populations by preventing the maturation of flea larvae into adults .

Toxicity Assessment

S-methoprene has been evaluated for its environmental safety:

- Aquatic Toxicity : Studies indicate low acute toxicity to freshwater fish and invertebrates. Chronic exposure risks are moderate for aquatic invertebrates but low for fish .

- Bioaccumulation Potential : The compound does not bioaccumulate significantly in aquatic organisms due to its rapid degradation and elimination from the environment .

Regulatory Status

S-methoprene is registered for use as a pesticide in various countries, including Canada and the United States. Regulatory bodies have assessed its safety profile and established guidelines for its application to minimize environmental risks .

Applications

| Application Area | Description |

|---|---|

| Mosquito Control | Used as a larvicide to prevent adult emergence. |

| Pet Care | Applied to control fleas and ticks on pets. |

| Agricultural Use | Employed in mushroom culture to manage pests. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。